molecular formula C14H28N2O2 B12444833 N-(6-Butanamidohexyl)butanamide

N-(6-Butanamidohexyl)butanamide

Cat. No.: B12444833
M. Wt: 256.38 g/mol
InChI Key: VLOWJRRWUWYFOJ-UHFFFAOYSA-N
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Description

N-(6-Butanamidohexyl)butanamide is an organic compound belonging to the class of amides Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N) This compound is specifically a fatty amide, formed from the reaction of a fatty acid with an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Butanamidohexyl)butanamide typically involves the amidation reaction between a butanoic acid derivative and a hexylamine derivative. The reaction can be catalyzed by various agents, including enzymes or chemical catalysts. The general reaction scheme is as follows:

    Amidation Reaction:

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of biocatalysts, such as lipases, can enhance the efficiency and selectivity of the reaction, making it more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(6-Butanamidohexyl)butanamide can undergo various chemical reactions, including:

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide to the corresponding amine.

    Substitution: The amide group can participate in substitution reactions, where the nitrogen atom is replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Various electrophiles can be used to facilitate substitution reactions.

Major Products Formed

    Hydrolysis: Butanoic acid and hexylamine.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted amides depending on the electrophile used.

Scientific Research Applications

N-(6-Butanamidohexyl)butanamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antidiabetic activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-Butanamidohexyl)butanamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

N-(6-Butanamidohexyl)butanamide can be compared with other similar compounds, such as:

    Butyramide: A simpler amide with a shorter carbon chain.

    Hexanamide: An amide with a similar carbon chain length but different structural features.

    N-Benzylbutanamide: An amide with a benzyl group attached to the nitrogen atom.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its longer carbon chain and specific functional groups make it suitable for various applications that simpler amides may not be able to achieve.

Properties

Molecular Formula

C14H28N2O2

Molecular Weight

256.38 g/mol

IUPAC Name

N-[6-(butanoylamino)hexyl]butanamide

InChI

InChI=1S/C14H28N2O2/c1-3-9-13(17)15-11-7-5-6-8-12-16-14(18)10-4-2/h3-12H2,1-2H3,(H,15,17)(H,16,18)

InChI Key

VLOWJRRWUWYFOJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCCCCCCNC(=O)CCC

Origin of Product

United States

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